molecular formula C9H8O B1669049 Cinnamaldehyde CAS No. 104-55-2

Cinnamaldehyde

Cat. No.: B1669049
CAS No.: 104-55-2
M. Wt: 132.16 g/mol
InChI Key: KJPRLNWUNMBNBZ-QPJJXVBHSA-N
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Description

Cinnamaldehyde, also known as 3-phenylprop-2-enal, is an organic compound with the formula C₉H₈O. It is the primary component that gives cinnamon its distinctive flavor and aroma. This pale yellow, viscous liquid is naturally found in the bark of cinnamon trees, particularly in species such as Cinnamomum cassia and Cinnamomum verum . This compound is a phenylpropanoid that is naturally synthesized via the shikimate pathway .

Mechanism of Action

Target of Action

Cinnamaldehyde, a major component of cinnamon, has been found to interact with various targets in the body. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . It also interacts with bacterial cells, inducing apoptosis in cancer cells . In the treatment of breast cancer, this compound has been found to interact with 59 possible important targets .

Mode of Action

This compound exhibits its therapeutic effects through detailed mechanisms. It disrupts bacterial cells by affecting pilin levels and cell membrane integrity . In cancer cells, it induces apoptosis and hinders cell cycle progression . It also modulates the expression of fibrillin by regulating the expression of FimA, FimZ, FimY, FimH, and FimW .

Biochemical Pathways

This compound impacts various biochemical pathways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . It also affects the peroxisome proliferator-activated receptor and PI3K-Akt pathway , which are closely related to tumor cell apoptosis . Furthermore, it has been found to decrease the levels of nicotinamide adenine dinucleotide phosphate (NADPH) enzyme, reduce ROS, change the mitochondrial membrane potential, reduce caspase pathway conduction, and promote the reduction of apoptotic cells by activating the NRF2 pathway .

Pharmacokinetics

This compound exhibits glucolipid lowering effects in diabetic animals by increasing glucose uptake and improving insulin sensitivity in adipose and skeletal muscle tissues, improving glycogen synthesis in the liver, restoring pancreatic islets dysfunction, and slowing gastric emptying rates . It has been found that this compound has a Tmax of 60 min, Cmax of 1063.41 mg/L, and AUC0–∞ of 113102.61 mg/L*min .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation . It also exhibits notable efficacy against various cancers, including breast, ovarian, and colorectal, by inducing apoptosis and hindering cell cycle progression .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of sublethal concentrations of this compound impedes bacterial growth, while high concentrations demonstrate a significant and rapid bactericidal effect . Furthermore, this compound has been found to react within host polymers, providing compatibilization for excess this compound oil .

Biochemical Analysis

Biochemical Properties

Cinnamaldehyde interacts with various enzymes and proteins in biochemical reactions. The biosynthesis of this compound begins with the deamination of L-phenylalanine into cinnamic acid by the action of phenylalanine ammonia lyase (PAL). PAL catalyzes this reaction by a non-oxidative deamination .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation, change cell morphology, inhibit cell migration and invasion ability, and promote cell apoptosis . It also has been shown to significantly inhibit the growth of pathogenic bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . It also disrupts bacterial cells and induces apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to have bactericidal and/or synergistic effects after 24 hours . It also has been found to have a significant inhibitory effect on cell proliferation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to have an anxiolytic effect in animal models at non-toxic amounts

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of lignin, a complex organic polymer that provides rigidity to plant cell walls . It is also involved in the biosynthesis of colchicine, a chemical used in the treatment of gout .

Comparison with Similar Compounds

Cinnamaldehyde is unique due to its distinct flavor and aroma, as well as its wide range of biological activities. Similar compounds include:

This compound stands out due to its combination of aromatic and aldehyde functionalities, which contribute to its diverse reactivity and applications.

Properties

IUPAC Name

(E)-3-phenylprop-2-enal
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InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+
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InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=O
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O
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Molecular Formula

C9H8O
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DSSTOX Substance ID

DTXSID6024834
Record name (2E)-3-Phenylprop-2-enal
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour
Record name 2-Propenal, 3-phenyl-
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Record name Cinnamic aldehyde
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Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg
Record name CINNAMALDEHYDE
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Flash Point

160 °F, 120 °C closed cup
Record name Cinnamic aldehyde
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Solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol)
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Density

1.048-1.052 at 25 °C/25 °C, 1.046-1.053
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Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)
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Vapor Pressure

2.89X10-2 mm Hg at 25 °C
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Color/Form

Yellowish oily liquid, GREENISH-YELLOW LIQUID

CAS No.

14371-10-9, 104-55-2
Record name trans-Cinnamaldehyde
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Melting Point

-7.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Cinnamaldehyde
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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